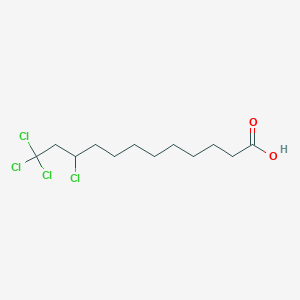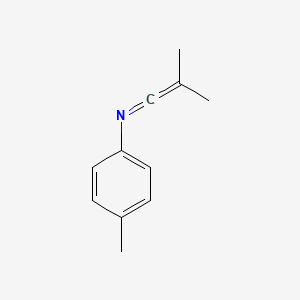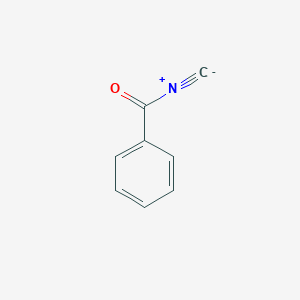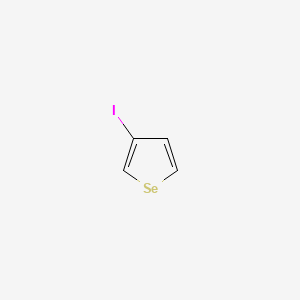
N-Methyl-1-(2H-pyrrol-2-ylidene)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-(1H-pyrrol-2-ylmethylene)- is a Schiff base compound formed by the condensation of methanamine and pyrrole-2-carbaldehyde. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals. This compound is of particular interest in the fields of chemistry and biology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanamine, N-(1H-pyrrol-2-ylmethylene)- can be synthesized through a condensation reaction between methanamine and pyrrole-2-carbaldehyde. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and refluxing the mixture for several hours. The reaction is often catalyzed by a small amount of glacial acetic acid to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for Methanamine, N-(1H-pyrrol-2-ylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, N-(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its original amine and aldehyde components.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Methanamine and pyrrole-2-carbaldehyde.
Substitution: Substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methanamine, N-(1H-pyrrol-2-ylmethylene)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
Industry: Used in the synthesis of advanced materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methanamine, N-(1H-pyrrol-2-ylmethylene)- involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The Schiff base ligand can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable chelates that can enhance the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1H-pyrrol-2-ylmethylene)-6-methoxypyridin-3-amine: Another Schiff base with similar structural features but different substituents on the pyrrole ring.
N-(pyridin-2-ylmethylene)methanamine: A Schiff base formed by the condensation of methanamine and pyridine-2-carbaldehyde.
Uniqueness
Methanamine, N-(1H-pyrrol-2-ylmethylene)- is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in various applications, including coordination chemistry, antimicrobial research, and material science .
Propriétés
Numéro CAS |
15191-65-8 |
|---|---|
Formule moléculaire |
C6H8N2 |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
N-methyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C6H8N2/c1-7-5-6-3-2-4-8-6/h2-5,8H,1H3 |
Clé InChI |
UETWBBLMUFDVSC-UHFFFAOYSA-N |
SMILES canonique |
CN=CC1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


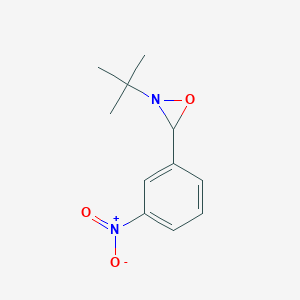
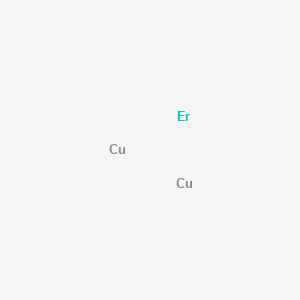


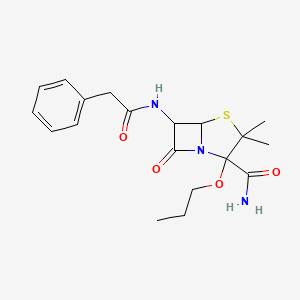
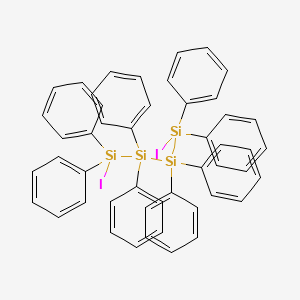

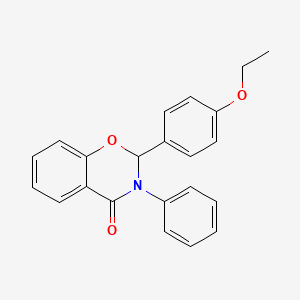
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)

